1S/C6H3Cl2NO4S/c7-6-4 (9 (10)11)2-1-3-5 (6)14 (8,12)13/h1-3H
. This code provides a standard way to encode the compound’s molecular structure.
The synthesis of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from benzene derivatives. The following methods are commonly employed:
1. Nitration:
Benzene undergoes electrophilic nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the meta position.
2. Halogenation:
The nitrated product is then subjected to chlorination to introduce the chloro substituent. This can be achieved using chlorine gas or phosphorous pentachloride under controlled conditions.
3. Sulfonation:
Finally, the introduction of the sulfonyl chloride group is accomplished by reacting the chlorinated nitro compound with chlorosulfonic acid at elevated temperatures (typically between 60°C and 120°C) to yield 2-Chloro-3-nitrobenzene-1-sulfonyl chloride .
The molecular structure of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride features a benzene ring with three substituents:
ClC1=C(C(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)O)
This structural arrangement imparts significant reactivity to the compound, making it suitable for various chemical transformations.
2-Chloro-3-nitrobenzene-1-sulfonyl chloride can participate in several chemical reactions:
1. Nucleophilic Substitution Reactions:
The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
2. Reduction Reactions:
Under appropriate conditions, the nitro group can be reduced to an amino group using catalysts such as palladium on carbon (Pd/C) in hydrogen gas atmosphere.
3. Hydrolysis Reactions:
In the presence of water, sulfonyl chlorides can hydrolyze to form corresponding sulfonic acids, which may be undesirable in certain synthetic pathways.
The mechanism of action for 2-Chloro-3-nitrobenzene-1-sulfonyl chloride largely depends on its reactivity profile:
This dual reactivity makes it an essential intermediate in organic synthesis and medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | |
Appearance | Off-white to pale yellow solid |
Solubility | Soluble in organic solvents; reacts with water |
The physical properties highlight its stability under dry conditions but indicate potential reactivity with moisture due to hydrolysis.
2-Chloro-3-nitrobenzene-1-sulfonyl chloride finds applications across various fields:
1. Organic Synthesis:
It serves as an important intermediate for synthesizing complex organic molecules, including pharmaceuticals that require specific functional groups such as sulfonamides.
2. Pharmaceutical Development:
Due to its ability to modify biological molecules, it is utilized in developing drugs that exhibit antibacterial and anti-inflammatory properties.
3. Material Science:
The compound can be used in polymer chemistry for creating materials with tailored functionalities through further chemical modifications.
4. Analytical Chemistry:
It plays a role in various analytical techniques involving electrophilic aromatic substitution reactions for detecting functional groups within complex mixtures .
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: